molecular formula C10H17N3O B2671222 4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine CAS No. 1866436-06-7

4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine

Cat. No.: B2671222
CAS No.: 1866436-06-7
M. Wt: 195.266
InChI Key: MKNCYWOQDWOMRB-UHFFFAOYSA-N
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Description

4-((1-Ethyl-1H-imidazol-2-yl)methyl)morpholine is a synthetic chemical compound featuring a molecular hybrid of imidazole and morpholine pharmacophores, making it a valuable intermediate in medicinal chemistry and drug discovery research. The imidazole ring is a prominent scaffold in bioorganic chemistry due to its polarity and ability to engage in hydrogen bonding and metal coordination, which influences interactions with biological systems . The morpholine ring is a common feature in pharmaceuticals known to improve metabolic stability and bioavailability . This combination creates a versatile building block for developing novel bioactive molecules.Researchers primarily utilize this compound and its structural analogs as a key precursor in synthesizing more complex molecules for biological screening. Compounds incorporating imidazole and morpholine motifs have demonstrated a wide range of pharmacological activities in scientific studies, including significant antimicrobial , anti-inflammatory , and antiproliferative effects . Some morpholine-substituted heterocyclic hybrids have also shown potent inhibitory activity against enzymes like α-glucosidase, indicating potential for research into metabolic disorders . The mechanism of action for derivatives is typically target-specific, often involving enzyme inhibition or receptor modulation driven by the synergistic effect of its heterocyclic components .This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[(1-ethylimidazol-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-13-4-3-11-10(13)9-12-5-7-14-8-6-12/h3-4H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNCYWOQDWOMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine typically involves the formation of the imidazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of amido-nitriles to form the imidazole ring, which is then reacted with morpholine under appropriate conditions . The reaction conditions often require the use of catalysts such as nickel and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: Both the imidazole and morpholine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or morpholine rings.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine serves as a building block for creating more complex organic compounds. Its reactivity allows chemists to explore new synthetic routes and develop novel materials.

Biology

The compound's structural properties enable it to interact with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions . Its ability to modulate biological pathways is of particular interest in pharmacological research.

Medicine

Research into the therapeutic potential of this compound is ongoing, particularly in developing drugs targeting specific enzymes or receptors. Its unique structure may provide advantages in designing drugs with enhanced efficacy and selectivity.

Industry

In industrial applications, this compound can be utilized to develop new materials with unique properties, such as advanced polymers and catalysts. Its versatility makes it suitable for various applications in material science.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including morpholine-based compounds, exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective antibacterial activity against various strains:

CompoundMinimum Inhibitory Concentration (mg/mL)Target Organism
This compound0.0039 - 0.025Staphylococcus aureus, Escherichia coli
Other Imidazole DerivativesVariesVarious Pathogens

This table illustrates the compound's potential as an antimicrobial agent, highlighting its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antimicrobial Studies : Research has shown that this compound exhibits potent antibacterial activity against various pathogens, making it a candidate for further development into antimicrobial agents .
  • Drug Design : In medicinal chemistry, studies focusing on enzyme inhibitors have utilized this compound to explore structure–activity relationships (SAR), leading to the identification of promising drug candidates targeting insulin-degrading enzymes .
  • Material Science : The compound has been integrated into polymer formulations to enhance material properties such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The morpholine ring can enhance the compound’s solubility and bioavailability. Together, these features allow the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

  • Ethyl vs. Methyl Groups: 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)morpholine (CAS 91642-99-8) has a methyl group on the imidazole nitrogen, resulting in a molecular weight of 217.27 g/mol. 2-(1-Methyl-1H-imidazol-4-yl)morpholine (CAS 1510906-87-2) demonstrates the impact of imidazole substitution position on molecular geometry and bioactivity. The 2-yl vs. 4-yl linkage may affect binding affinity in enzyme inhibition .
  • Aromatic vs. This substitution is critical in optimizing selectivity for targets like cytochrome P450 2A13 .

Heterocyclic Core Modifications

  • Morpholine vs. Piperazine/Piperidine :
    • In , replacing morpholine with piperazine or piperidine alters basicity and solubility. Morpholine (pKa ~8.7) is less basic than piperazine (pKa1 9.8, pKa2 5.3), affecting protonation states under physiological conditions and subsequent receptor interactions .
    • 1-(2-Chlorobenzyl)-4-methylpiperazine (Compound 17 in ) shows enhanced metabolic stability compared to morpholine derivatives, highlighting the trade-off between solubility and stability .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
4-(1-Methyl-1H-benzo[d]imidazol-2-yl)morpholine 217.27 N/A Benzoimidazole, methyl
2-(1-Methyl-1H-imidazol-4-yl)morpholine 167.21 N/A Imidazole-4-yl, methyl
Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate 424.47 127–128 Aromatic esters
  • Solubility : Morpholine derivatives generally exhibit moderate water solubility due to the polar oxygen atom in the morpholine ring. However, alkylation (e.g., ethyl groups) reduces solubility, as seen in compounds like 4-(3-chlorothiophen-2-yl)methyl)morpholine (Compound 20 in ) .
  • Thermal Stability : Melting points for imidazole-morpholine hybrids range from 100–160°C, with higher values observed in aromatic ester derivatives (e.g., 157–158°C for Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate ) .

Biological Activity

4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a morpholine ring substituted with an imidazole moiety. The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including morpholine-based compounds, exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative pathogens. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates effective antibacterial activity.

CompoundMIC (mg/mL)Target Organism
This compound0.0039 - 0.025S. aureus, E. coli
Other Imidazole DerivativesVariesVarious Pathogens

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. For example, it has been noted that modifications in the structure can enhance the inhibitory activity against monoamine oxidase B (MAO-B), a target relevant in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in 2020 explored the bioactivity of imidazole derivatives against ESKAPE pathogens. The results indicated that this compound exhibited promising activity against resistant strains, suggesting its potential as a lead compound for further development .
  • Enzyme Inhibition Research : Another investigation focused on the MAO-B inhibitory activity of structurally similar compounds. It was found that certain modifications could significantly enhance the inhibitory potency, with IC50 values indicating strong competitive inhibition .
  • Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it could induce apoptosis in specific tumor cells, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the substituents on the imidazole or morpholine rings can lead to significant changes in biological activity. For instance:

  • Substituting different alkyl groups on the imidazole ring has shown to enhance antibacterial properties.
  • Alterations in the morpholine structure can influence enzyme binding affinity.

Q & A

Q. What are the established synthetic routes for 4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine?

The compound is synthesized via multi-component reactions (MCRs) that leverage imidazole and morpholine building blocks. Key steps include:

  • Catalytic hydrogenation : Palladium on carbon or Raney nickel catalysts are used to reduce intermediates while avoiding dehalogenation side reactions .
  • Cyclization : Alkaline conditions (e.g., NaOH in ethanol) promote Schiff base formation and subsequent dehydration to form the imidazole ring .
  • Functional group compatibility : Ethyl or methyl groups are introduced via nucleophilic substitution or alkylation, as seen in morpholine analogs .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Single-crystal studies resolve bond lengths, angles, and stereochemistry (e.g., mean C–C bond length: 0.002 Å, R factor: 0.037) .
  • Spectroscopy :
    • 1H/13C NMR : Assigns proton environments (e.g., imidazole protons at δ 7.2–8.1 ppm, morpholine methylene at δ 3.5–3.7 ppm) .
    • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ calculated: 413.89, observed: 413.10) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Optimization strategies include:

  • Catalyst selection : Raney nickel increases intermediate yield to 92% by minimizing dehalogenation vs. palladium on carbon .
  • Solvent effects : Ethanol improves cyclization efficiency (88% yield) compared to water or weaker bases (e.g., Na2CO3) .
  • Temperature control : Cyclization at 45°C achieves higher conversion than at 25°C .

Q. How are contradictions in spectroscopic data resolved?

  • Cross-validation : Combine NMR, IR, and MS data to confirm functional groups (e.g., carbonyl peaks in IR at ~1700 cm⁻¹ correlate with ester moieties in NMR) .
  • Crystallographic refinement : SHELX software refines X-ray data to resolve ambiguities in bond hybridization or stereochemistry .

Q. What methodologies assess its potential as a cytochrome P450 inhibitor?

  • In vitro assays : Measure IC50 values against lung cytochrome P450 2A13 using recombinant enzymes .
  • Molecular docking : Analyze binding poses (e.g., hydrophobic interactions with imidazole and morpholine groups) using software like AutoDock .
  • Structure-activity relationships (SARs) : Compare analogs (e.g., chloro-substituted benzylmorpholines) to identify critical substituents .

Q. How are stereochemical outcomes analyzed in synthesis?

  • Chiral chromatography : Separates enantiomers (e.g., racemic 4-(1-(2-chlorophenyl)ethyl)morpholine) .
  • Circular dichroism (CD) : Confirms absolute configuration when coupled with crystallographic data .

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